

# Limitations of DiaPep277 as a therapeutic agent

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Compound of Interest		
Compound Name:	DiaPep277	
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# **DiaPep277 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with information regarding the limitations of **DiaPep277** as a therapeutic agent. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and summarize key findings from clinical investigations.

# **Frequently Asked Questions (FAQs)**

Q1: What was the primary reason for the discontinuation of **DiaPep277**'s clinical development?

A1: The clinical development of **DiaPep277** was terminated due to serious misconduct, including the manipulation of clinical trial data.[1][2][3][4] In September 2014, Hyperion Therapeutics, which had acquired the developer Andromeda Biotech, announced the discovery that Andromeda employees had improperly received unblinded data from the DIA-AID 1 clinical trial and manipulated it to produce favorable results.[2][4] This led to the halt of the drug's development, as it left no viable regulatory path forward.[2][3]

Q2: What was the proposed mechanism of action for **DiaPep277**?

A2: **DiaPep277** is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (HSP60).[5][6] The proposed mechanism of action was immunomodulation. It was hypothesized that **DiaPep277** would shift the autoimmune response in Type 1 Diabetes from a destructive T-helper 1 (Th1) phenotype to a protective T-helper 2 (Th2) cytokine phenotype.[6] This was intended to prevent the immune system's destruction of insulin-producing pancreatic beta cells.[1][5][6]



Q3: What were the key efficacy endpoints in the DiaPep277 clinical trials?

A3: The primary efficacy endpoint in the Phase 3 DIA-AID 1 trial was the change from baseline in the area under the glucagon-stimulated C-peptide curve.[7][8] C-peptide levels are a marker for endogenous insulin secretion and residual  $\beta$ -cell function.[7] Secondary endpoints included changes in mixed-meal stimulated C-peptide secretion, fasting C-peptide levels, and achieving a target HbA1c of  $\leq$ 7%.[7][8]

Q4: Did DiaPep277 show any efficacy in preserving beta-cell function in clinical trials?

A4: Prior to the discovery of data manipulation, the results of the Phase 3 DIA-AID 1 trial suggested that **DiaPep277** had a positive effect on preserving beta-cell function. The manipulated data showed that patients treated with **DiaPep277** maintained significantly higher glucagon-stimulated C-peptide secretion levels compared to the placebo group.[7][8] However, a Phase II trial in children with recent-onset Type 1 Diabetes found no beneficial effect of **DiaPep277** in preserving beta-cell function or improving metabolic control.[9] Another Phase II study in adults showed a modest trend towards better maintenance of beta-cell function at certain doses.[10]

Q5: What was the safety and tolerability profile of **DiaPep277** in clinical trials?

A5: Across multiple clinical trials, **DiaPep277** was reported to be safe and well-tolerated.[7][9] [11] No serious drug-related adverse events were recorded in a Phase II trial in children, and the safety profile was similar between the treatment and placebo groups in an extension of another Phase II trial.[9][11] The DIA-AID 1 Phase 3 trial also reported an excellent safety profile, with no safety concerns after exposing over 500 patients to the drug for up to two years. [7]

## **Troubleshooting Guide**

Problem: Inconsistent or unexpected results in in-vitro T-cell response assays with **DiaPep277**.

Possible Cause 1: Peptide Stability. Ensure the proper storage and handling of the
 DiaPep277 peptide. Peptides can be sensitive to degradation, which may affect their
 biological activity.



- Possible Cause 2: Cell Population Heterogeneity. The response to DiaPep277 may be dependent on the specific subset of T-cells. Ensure that the appropriate T-cell populations are being isolated and analyzed.
- Possible Cause 3: Inappropriate Assay Conditions. The in-vitro culture and stimulation conditions can significantly impact T-cell responses. Refer to established protocols for T-cell assays and optimize conditions as needed.

Problem: Lack of efficacy in animal models of Type 1 Diabetes.

- Possible Cause 1: Animal Model Selection. The efficacy of DiaPep277 was initially
  demonstrated in non-obese diabetic (NOD) mice.[11][12] Ensure that the chosen animal
  model is appropriate for studying the immunomodulatory effects of this peptide.
- Possible Cause 2: Dosing and Administration Route. The dose and route of administration
  can influence the therapeutic outcome. Refer to the methodologies of published studies to
  ensure an appropriate regimen.
- Possible Cause 3: Timing of Intervention. The timing of treatment initiation relative to disease onset is crucial for immunomodulatory therapies. Treatment may be more effective in the early stages of autoimmune response.

#### **Data from Clinical Trials**

Table 1: Summary of Efficacy Results from the DIA-AID 1 Phase 3 Trial (Manipulated Data)



Efficacy Endpoint	DiaPep277 Group	Placebo Group	P-value
Change in Glucagon- Stimulated C-peptide AUC			
Modified Intent-to- Treat (mITT) Population	-3.108 nmol/L/20 min	-4.058 nmol/L/20 min	0.037
Per-Protocol (PP) Population	-2.857 nmol/L/20 min	-4.058 nmol/L/20 min	0.011
Patients Maintaining Target HbA1c (≤7%)			
mITT Population	56%	44%	0.03
PP Population	60%	45%	0.0082
Patients in Partial Remission			
mITT Population	38%	29%	0.08
PP Population	42%	30%	0.035

Data from Raz et al., Diabetes Care, 2014.[7] It is critical to note that this data was found to be manipulated.

# **Experimental Protocols**

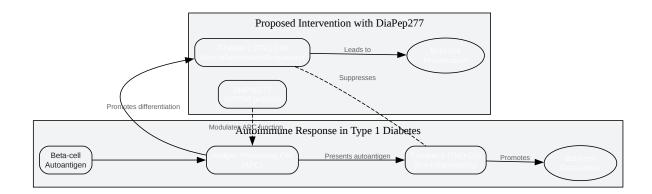
Protocol: Glucagon Stimulation Test for C-Peptide Measurement (as described in the DIA-AID 1 trial)

- Patient Preparation: Patients should fast overnight for at least 8 hours.
- Baseline Sample: A baseline blood sample is collected for C-peptide measurement.
- Glucagon Administration: 1 mg of glucagon is administered intravenously over 1 minute.



- Post-Stimulation Samples: Blood samples for C-peptide measurement are collected at specified time points (e.g., 6 minutes) after glucagon administration.
- Analysis: The area under the curve (AUC) for C-peptide concentration is calculated to assess beta-cell function.

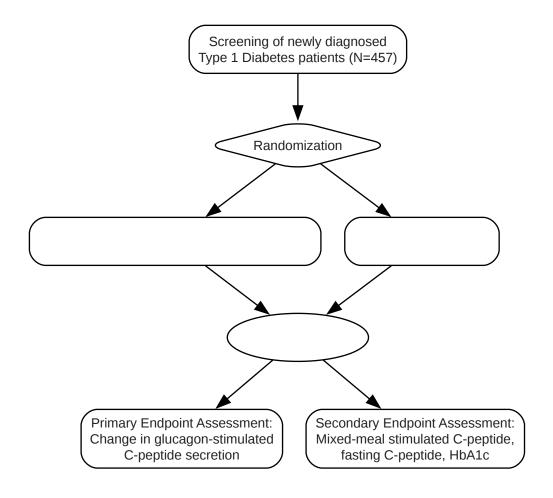
### **Visualizations**



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Caption: Proposed immunomodulatory mechanism of **DiaPep277**.





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Caption: Simplified workflow of the DIA-AID 1 clinical trial.

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